molecular formula C7H2BrClF4O3S B2526281 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate CAS No. 1820619-90-6

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate

Cat. No.: B2526281
CAS No.: 1820619-90-6
M. Wt: 357.5
InChI Key: OKBOGESYNNJGRR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is a useful research compound. Its molecular formula is C7H2BrClF4O3S and its molecular weight is 357.5. The purity is usually 95%.
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Scientific Research Applications

Selective Synthesis Applications

This compound has been utilized in the Selective Synthesis of Mono-, Difluorophenylphosphonate and Dichlorophenylphosphonate Ester via photo-induced reactions. The synthesis showcased high selectivity and moderate conversion, indicating its potential for precise chemical modifications in organic synthesis. The study highlights the influence of reaction conditions on the conversion rate, emphasizing the compound's role in achieving high selectivity under optimized conditions (Zhang Zhong-biao, 2011).

Chemical Structure Elucidation

In Synthesis, Reactions, and Crystal Structure Analysis , 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate has contributed to the synthesis and structural analysis of complex molecules. Its role in generating specific derivatives that were further analyzed by X-ray crystallography demonstrates its importance in the detailed structural elucidation of new compounds (C. Lee, Huixin Jiang, L. Koh, 1992).

Derivatization for Analytical Purposes

The compound has also been used in Derivatization of Carboxylic Acids for enhanced detection in high-performance liquid chromatography (HPLC). This application underlines its utility in analytical chemistry, particularly in improving the spectrophotometric detection of carboxylic acids, showcasing the versatility of this compound in facilitating complex analytical procedures (S. Ingalls, P. Minkler, C. Hoppel, J. Nordlander, 1984).

Novel Material Development

Furthermore, the compound plays a role in the development of New Series of Low Melting Esters with Large Nematic Ranges . This research indicates its potential in creating materials with unique electrooptical properties, relevant for applications in liquid crystal displays and other advanced materials technologies (G. W. Gray, S. Kelly, 1981).

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.

Mode of Action

In the context of the Suzuki-Miyaura coupling reaction, 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate likely acts as an electrophile. It would interact with the organoboron reagents, which act as nucleophiles, to form new carbon-carbon bonds .

Biochemical Pathways

In the context of its use in the suzuki-miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would be the formation of new carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base .

Properties

IUPAC Name

(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBOGESYNNJGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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